1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457410
InChI: InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17457410

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3
Standard InChI Key BPOYASXAQIPZDV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OC)C(CN)N

Introduction

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound classified as a diamine due to the presence of two amine groups in its structure. It features a methoxy group and an ethane-1,2-diamine moiety attached to a phenyl ring, which is substituted with both methoxy and methyl groups. The molecular formula of this compound is C10H16N2O, and its molecular weight is 180.25 g/mol.

Synthesis of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with ethylenediamine. This process often employs reductive amination, where the aldehyde group reacts with ethylenediamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.

Potential Applications

This compound has potential applications in pharmaceutical chemistry due to its structural properties. Its unique arrangement of functional groups allows for modifications that may enhance its biological activity or specificity towards certain targets, making it valuable in medicinal chemistry research.

Research Findings

While specific biological activities of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. The presence of two amine groups and the methoxy substitution on the aromatic ring confer distinct chemical and biological properties compared to its analogs.

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